2-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-ethylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-24-19-15-11-13-5-3-4-6-16(13)23-18(15)21-17(22-19)12-7-9-14(20)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIPDHCNYKWLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-(ethylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chromeno-pyrimidine core with an ethylsulfanyl and a chlorophenyl substituent, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. A study on related chromeno derivatives indicated that they showed promising antibacterial and antifungal activities, with inhibition zones ranging from 16 to 31 mm against various strains .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 25 |
These results suggest that the compound may possess similar antimicrobial efficacy.
Anticancer Activity
The anticancer potential of chromeno derivatives has been explored in several studies. For instance, triazole derivatives related to the compound have shown cytotoxic effects against melanoma cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further investigation in cancer therapy.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in pharmacological studies. For example, derivatives with similar functional groups have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . These activities are significant for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity (%) |
|---|---|
| Acetylcholinesterase (AChE) | 75 |
| Urease | 68 |
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various chromeno derivatives against multi-drug resistant bacterial strains. The tested compound exhibited comparable or superior activity to standard antibiotics, indicating its potential as a therapeutic agent .
- Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. The study highlighted its potential as an anticancer agent, warranting further exploration through in vivo models .
- Enzyme Interaction Studies : Molecular docking studies have illustrated the binding affinity of the compound towards target enzymes like AChE, revealing insights into its mechanism of action and guiding future drug design efforts .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-4-(ethylsulfanyl)-5H-chromeno[2,3-d]pyrimidine exhibit significant anticancer properties.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are crucial in the apoptotic pathway. This effect has been observed in various cancer cell lines.
-
Case Study Findings :
- A study on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis markers.
- Another investigation highlighted its potential as a dual inhibitor targeting both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), critical pathways in tumor growth and metastasis.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29 | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Research Findings : Studies have shown that derivatives of pyrimidine compounds exhibit enhanced antimicrobial activity. The presence of the ethylsulfanyl group is believed to contribute positively to this activity.
-
Case Studies :
- In vitro tests indicated that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria.
- Comparative studies with standard antibiotics showed synergistic effects when used in combination therapies.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored extensively.
- Target Enzymes : Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism : The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyrimidine derivatives, focusing on core heterocyclic systems, substituent effects, and reported properties. Below is a detailed analysis:
Structural Analogues in Chromeno[2,3-d]pyrimidine Systems
- 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Core Structure: Shares the chromeno[2,3-d]pyrimidine backbone but includes a ketone group at the 4-position instead of ethylsulfanyl. Substituents: Features a 2-chlorobenzylidene group and a 2-chlorophenyl moiety. Synthesis: Derived from cyclocondensation reactions under reflux with acetic anhydride, indicating thermal stability . Key Differences: The ketone group may reduce lipophilicity compared to the ethylsulfanyl substituent in the target compound.
Thieno[2,3-d]pyrimidine Derivatives
- 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (): Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) instead of chromeno. Substituents: 4-chlorophenyl and 2,4-dichlorophenoxy groups. Properties: Higher molecular weight (407.693 g/mol) due to the dichlorophenoxy group, which may enhance halogen bonding but reduce solubility .
- 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (): Substituents: Benzodioxolyloxy group at the 4-position. Physical Data: Melting point 156–158°C; LC-MS m/z 383.0 [M+H]+, indicating moderate stability . Comparison: The benzodioxol group introduces electron-rich oxygen atoms, contrasting with the electron-donating ethylsulfanyl group in the target compound.
Pyrrolo[2,3-d]pyrimidine Derivatives
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ():
- Core Structure : Pyrrolo[2,3-d]pyrimidine (nitrogen-rich fused system).
- Substituents : Pyrrolidine at the 4-position.
- Synthesis : Prepared via nucleophilic substitution under mild heating (80–90°C), suggesting compatibility with thermally sensitive groups .
- Key Differences : The pyrrolidine substituent may enhance solubility but reduce metabolic stability compared to ethylsulfanyl.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-(4-chlorophenyl)-4-(ethylsulfanyl)-5H-chromeno[2,3-d]pyrimidine?
- Answer : The synthesis typically involves constructing the chromeno[2,3-d]pyrimidine core via cyclization reactions, followed by introducing substituents. For example:
- Step 1 : Prepare the chromeno-pyrimidine scaffold using a three-component reaction involving precursors like 2-aminophenol derivatives and carbonyl compounds, often catalyzed by Lewis acids (e.g., FeCl₃) .
- Step 2 : Introduce the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
- Step 3 : Incorporate the ethylsulfanyl group through thiolation reactions using ethanethiol or its derivatives under basic conditions .
- Optimization : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (5–10 mol%) are critical for achieving >70% yield .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.7–8.6 ppm for chromeno-pyrimidine, δ 1.2–1.4 ppm for ethylsulfanyl) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ expected at ~380–400 Da) and detect impurities .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize assays aligned with structural analogs:
- Anticancer Activity : MTT assay against MCF-7 (breast), HCT-116 (colon), or HepG-2 (liver) cancer cell lines, with IC₅₀ values compared to reference drugs (e.g., vinblastine) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) due to the compound’s heterocyclic and sulfanyl motifs .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethylsulfanyl vs. methylsulfanyl) influence bioactivity?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Lipophilicity : Ethylsulfanyl enhances membrane permeability compared to methylsulfanyl, improving cytotoxicity (e.g., IC₅₀ reduction by 30–50% in HCT-116 cells) .
- Steric Effects : Bulkier groups at position 4 may hinder binding to enzymatic pockets (e.g., COX-2), requiring molecular docking validation .
- Methodology : Synthesize analogs with varied sulfanyl chains and compare activity via dose-response curves .
Q. What strategies resolve contradictions in reported biological data for chromeno-pyrimidine derivatives?
- Answer : Address discrepancies through:
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated), which may explain variable in vivo/in vitro results .
- Computational Modeling : Compare binding affinities across analogs using AutoDock or Schrödinger Suite to identify outliers .
Q. How can crystallography aid in understanding this compound’s mechanism of action?
- Answer : Single-crystal X-ray diffraction provides:
- Conformational Analysis : Bond angles and torsional strains affecting receptor binding (e.g., chromeno-pyrimidine dihedral angles ~15–25°) .
- Intermolecular Interactions : Hydrogen bonding or π-π stacking patterns with biological targets (e.g., DNA intercalation) .
- Validation : Overlay crystal structures with docked poses to refine mechanistic hypotheses .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
